molecular formula C20H20FN3O3 B11640367 ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate

ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B11640367
M. Wt: 369.4 g/mol
InChI Key: QXQRQHDVANZUSJ-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride.

    Benzylamino Group Addition: The benzylamino group can be added via nucleophilic substitution using benzylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    N-BENZYL-2-(BENZYLAMINO)ACETAMIDO-5-FLUOROINDOLE: Similar structure but with an additional benzyl group.

Uniqueness

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the indole core makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 3-[[2-(benzylamino)acetyl]amino]-5-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C20H20FN3O3/c1-2-27-20(26)19-18(15-10-14(21)8-9-16(15)23-19)24-17(25)12-22-11-13-6-4-3-5-7-13/h3-10,22-23H,2,11-12H2,1H3,(H,24,25)

InChI Key

QXQRQHDVANZUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CNCC3=CC=CC=C3

Origin of Product

United States

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